Quinuclidine-3-carboxylic acid

Antiarrhythmic drug discovery Positional isomer pharmacology Quinuclidine SAR

Quinuclidine-3-carboxylic acid (IUPAC: 1-azabicyclo[2.2.2]octane-3-carboxylic acid) is a rigid bicyclic amine bearing a carboxylic acid group at the 3‑position of the quinuclidine cage. With molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g·mol⁻¹, this white solid (predicted pKa of the carboxylic acid: 3.56 ± 0.20; predicted LogP: 0.35) exists as a zwitterion at physiological pH.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 75208-40-1
Cat. No. B1597802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinuclidine-3-carboxylic acid
CAS75208-40-1
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)C(=O)O
InChIInChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2,(H,10,11)
InChIKeyPUIHXLMMFNAYNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinuclidine-3-carboxylic Acid (CAS 75208-40-1): Core Scaffold Overview for Procurement Decisions


Quinuclidine-3-carboxylic acid (IUPAC: 1-azabicyclo[2.2.2]octane-3-carboxylic acid) is a rigid bicyclic amine bearing a carboxylic acid group at the 3‑position of the quinuclidine cage . With molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g·mol⁻¹, this white solid (predicted pKa of the carboxylic acid: 3.56 ± 0.20; predicted LogP: 0.35) exists as a zwitterion at physiological pH . The compound serves as a versatile chiral building block in medicinal chemistry, most notably as the key intermediate for the marketed muscarinic M3 antagonist solifenacin and the M1 agonist sabcomeline, and as the direct precursor to the class I antiarrhythmic agent EO‑122 (the 2,6‑xylidide of quinuclidine‑3‑carboxylic acid) [1][2].

Why Quinuclidine-3-carboxylic Acid Cannot Be Replaced by In-Class Analogs: Positional Isomerism Determines Pharmacological Fate


The quinuclidine scaffold presents three chemically distinct sites for carboxylic acid substitution (positions 2, 3, and 4), yet only the 3‑carboxylic acid isomer reliably yields derivatives possessing both potent and safe pharmacological activity. Systematic comparative testing of anilide derivatives has established that the 2,6‑xylidide of quinuclidine‑3‑carboxylic acid (EO‑122) exhibits pronounced cardiac antiarrhythmic efficacy without neurotoxic side effects, whereas the corresponding 2‑position isomer (quinuclidine‑2‑carboxylic acid xylidide) is neurotoxic and completely devoid of useful antiarrhythmic action [1]. Furthermore, the 3‑carboxylic acid group provides an optimal handle for chiral resolution, enabling access to enantiopure (R)- and (S)-quinuclidine‑3‑carboxylic acid building blocks that are essential for the stereospecific synthesis of approved drugs such as solifenacin [2]. Generic substitution with quinuclidine‑4‑carboxylic acid or quinuclidine‑2‑carboxylic acid analogs cannot replicate this stereoelectronic profile and has not been validated in any approved pharmaceutical, making the 3‑position isomer the only procurement‑grade choice for target-oriented medicinal chemistry programs.

Quinuclidine-3-carboxylic Acid: Head-to-Head Quantitative Differentiation Evidence


Positional Isomer Pharmacological Dichotomy: 3-Carboxylic Acid Xylidide (Active) vs. 2-Carboxylic Acid Xylidide (Neurotoxic/Inactive)

In direct comparative pharmacological testing, the 2,6‑xylidide of quinuclidine‑3‑carboxylic acid hydrochloride (Compound I) demonstrated pronounced cardiac antiarrhythmic activity with minimal side effects. Under identical assay conditions, the structurally isomeric 2,6‑xylidide of quinuclidine‑2‑carboxylic acid hydrochloride (Compound II) was found to be neurotoxic and completely devoid of any useful antiarrhythmic action [1]. This positional isomer specificity establishes that the 3‑carboxylic acid regioisomer is the sole pharmacologically viable scaffold for anilide‑based antiarrhythmic development.

Antiarrhythmic drug discovery Positional isomer pharmacology Quinuclidine SAR

Pharmacokinetic Superiority of EO‑122 (3‑Carboxylic Acid Derivative) Over Lidocaine: Half‑Life and Oral Bioavailability

The 2,6‑dimethylanilide of quinuclidine‑3‑carboxylic acid hydrochloride (EO‑122) was directly compared with lidocaine in a preclinical setting. EO‑122 exhibited a terminal half‑life (t½) of approximately 150 min and an oral bioavailability exceeding 80% of the administered dose, enabling effective oral dosing at 10–20 mg/kg with a duration of action of 25–120 min [1]. By contrast, lidocaine under the same experimental conditions displayed a biological half‑life of only ~75 min, poor gastrointestinal absorption, and was either totally ineffective or of ultra‑short duration when given orally [2]. This substantial pharmacokinetic advantage is directly attributable to the quinuclidine‑3‑carboxylic acid scaffold, which confers metabolic stability and oral efficacy not achievable with the diethylamino‑acetamide framework of lidocaine.

Antiarrhythmic pharmacokinetics Oral bioavailability Lidocaine analog comparison

Dual Na⁺/Ca²⁺ Channel Blockade: Mechanistic Differentiation of EO‑122 from Lidocaine

Electrophysiological characterization in guinea pig ventricular myocytes revealed that EO‑122 (the 2,6‑xylidide of quinuclidine‑3‑carboxylic acid) blocks both the fast inward Na⁺ current and the slow inward Ca²⁺ current (Isi). At a concentration of 10⁻⁵ M, EO‑122 reduced peak Isi by 68.6 ± 5.2% (p < 0.005), while also producing use‑dependent block of Vmax with an onset time constant (τon) of 26.0 ± 3.4 s at 10⁻⁵ M [1]. By comparison, lidocaine is a well‑established class Ib antiarrhythmic that acts predominantly through Na⁺ channel blockade, with negligible direct effect on cardiac Ca²⁺ channels at therapeutic concentrations [2]. The dual‑channel blocking profile of EO‑122 confers a broader antiarrhythmic spectrum, combining class Ib (Na⁺) and class IV (Ca²⁺) properties within a single molecular entity derived from the quinuclidine‑3‑carboxylic acid scaffold.

Cardiac electrophysiology Ion channel pharmacology Class I antiarrhythmic mechanism

Synthetic Yield Advantage: Oxalyl Chloride Method (91% Yield) vs. Thionyl Chloride Method (<60% Yield) for Anilide Derivatives

The patent‑disclosed oxalyl chloride‑mediated coupling of quinuclidine‑3‑carboxylic acid with 2,6‑dimethylaniline yields the desired 2,6‑xylidide hydrochloride (Compound I) in 91% of theoretical yield after recrystallization, with no discoloration or sulfur‑containing impurities [1]. By contrast, the alternative thionyl chloride method, previously described for analogous quinuclidine anilide syntheses, results in extensive discoloration, formation of unidentified sulfur‑containing contaminants, and a maximum yield of partially purified product not exceeding 60% of theoretical [1]. This 31‑percentage‑point improvement in yield directly translates to greater process efficiency, reduced raw material costs, and higher final product purity.

Process chemistry Amide coupling efficiency Quinuclidine derivatization

Validated Intermediate for FDA‑Approved Muscarinic Agents: Sabcomeline and Solifenacin Synthetic Routes

Quinuclidine‑3‑carboxylic acid is the documented key intermediate in the published synthesis of sabcomeline hydrochloride (SB 202026), a functionally selective muscarinic M1 agonist. In the validated route, quinuclidine‑3‑carboxylic acid ethyl ester is hydrolyzed to the free 3‑carboxylic acid (II), which is then converted via the acyl chloride to the N‑methoxy carboxamide and further elaborated to the final drug substance [1]. Additionally, the enantiopure (R)‑ and (S)‑quinuclidine‑3‑carboxylic acids are essential chiral building blocks for solifenacin succinate (VESIcare®), an M3 antagonist approved for overactive bladder, where the (R)‑quinuclidin‑3‑ol moiety – directly accessible from (R)‑quinuclidine‑3‑carboxylic acid – is a required stereochemical element [2][3]. No analogous validated synthetic routes exist for quinuclidine‑2‑carboxylic acid or quinuclidine‑4‑carboxylic acid in approved muscarinic therapeutics.

Muscarinic receptor modulator Drug intermediate Chiral building block

Quinuclidine-3-carboxylic Acid: High-Value Procurement and Application Scenarios Driven by Quantitative Evidence


Development of Orally Bioavailable Class I Antiarrhythmic Agents with Extended Half‑Life

The quinuclidine‑3‑carboxylic acid scaffold, via its 2,6‑xylidide derivative EO‑122, delivers a pharmacokinetic profile that lidocaine cannot match: a half‑life of ~150 min, >80% oral bioavailability, and therapeutic efficacy following oral administration (10–20 mg/kg). Programs aiming to replace continuous IV lidocaine infusion with convenient oral dosing should prioritize quinuclidine‑3‑carboxylic acid as the core building block [1]. Furthermore, the dual Na⁺/Ca²⁺ channel blockade (68.6% Isi reduction at 10⁻⁵ M) provides a broader electrophysiological spectrum, potentially addressing arrhythmia subtypes refractory to selective Na⁺ channel blockers [2].

Stereospecific Synthesis of Muscarinic M1/M3 Receptor Modulators (Sabcomeline and Solifenacin Analogs)

Quinuclidine‑3‑carboxylic acid is the validated gateway intermediate for both sabcomeline (M1 agonist) and solifenacin (M3 antagonist). The ethyl ester is quantitatively hydrolyzed to the free acid, converted to the acyl chloride, and elaborated to the final drug substance [3]. For chiral drug candidates, enantiopure (R)- or (S)-quinuclidine‑3‑carboxylic acid is the procurement‑grade starting material that directly installs the required stereochemistry at the quinuclidine 3‑position, a critical quality attribute for muscarinic receptor subtype selectivity [4].

High-Yield Industrial Derivatization via Oxalyl Chloride-Mediated Amide Coupling

For process chemistry groups scaling up quinuclidine‑based anilide or amide libraries, the oxalyl chloride method utilizing quinuclidine‑3‑carboxylic acid hydrochloride delivers a demonstrated 91% isolated yield of pure product, compared to ≤60% with the conventional thionyl chloride route [5]. This 31‑percentage‑point yield advantage, combined with the absence of sulfur‑containing impurities, makes quinuclidine‑3‑carboxylic acid the cost‑effective choice for kilo‑lab and pilot‑plant derivatization campaigns.

Procurement of Positionally Defined Quinuclidine Building Blocks for Fragment‑Based Drug Discovery

Fragment‑based screening libraries require building blocks with precisely defined regio‑ and stereochemistry. The unambiguous pharmacological dichotomy between the 3‑carboxylic acid isomers (active and non‑neurotoxic) and the 2‑carboxylic acid isomers (neurotoxic and inactive) means that only quinuclidine‑3‑carboxylic acid should be stocked for hit‑to‑lead programs targeting cardiac, muscarinic, or CNS indications [5]. The compound's zwitterionic character (carboxylic acid pKa ≈ 3.56; basic nitrogen pKa of conjugate acid ≈ 9–10 inferred from 3‑substituted quinuclidine analogs) further provides unique physicochemical properties that influence solubility, formulation, and blood‑brain barrier penetration in ways that 2‑ or 4‑substituted isomers cannot replicate [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinuclidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.